3-O-Methyl 6-hydroxy-17beta-estradiol
Description
3-O-Methyl 6-hydroxy-17β-estradiol is a synthetic derivative of 17β-estradiol, a primary endogenous estrogen. Its structure features a 3-O-methyl group and a 6-hydroxy substituent on the steroidal backbone (estra-1,3,5(10)-triene framework).
Properties
Molecular Formula |
C24H34O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-methoxy-13-methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-ol |
InChI |
InChI=1S/C24H34O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20-23,25H,3-5,8-12,14H2,1-2H3 |
InChI Key |
KBLHOUGMAXJFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CC(C5=C3C=CC(=C5)OC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-O-Methyl 6-hydroxy-17beta-estradiol involves several steps. One common method includes the methylation of 6-hydroxy-17beta-estradiol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-O-Methyl 6-hydroxy-17beta-estradiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-O-Methyl 6-hydroxy-17beta-estradiol has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the study of estrogenic compounds.
Biology: This compound is used in biological studies to investigate the effects of estrogenic hormones on cellular processes.
Medicine: It is utilized in medical research to understand the role of estrogens in various physiological and pathological conditions.
Mechanism of Action
The mechanism of action of 3-O-Methyl 6-hydroxy-17beta-estradiol involves its interaction with estrogen receptors in target tissuesThis interaction leads to the regulation of gene expression and subsequent physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 3-O-Methyl 6-hydroxy-17β-estradiol can be contextualized by comparing it to structurally related estradiol derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Receptor Interactions
- 3-O-Methyl vs. For example, 3-O-Methyl estradiol shows weaker receptor activation than 17β-estradiol, suggesting steric hindrance or altered hydrogen-bond networks .
- 6-Hydroxy vs. 6-Keto Groups: The hydroxyl group at C6 in 3-O-Methyl 6-hydroxy-17β-estradiol may enhance polarity compared to the keto group in 6-ketoestradiol.
Physicochemical Properties
- Solubility : The 3-O-methyl group reduces aqueous solubility compared to 17β-estradiol, while the 6-hydroxy group may partially offset this effect. In contrast, sulfated derivatives (e.g., 17β-Estradiol 3-sulfate) exhibit high water solubility .
- Lipophilicity : Methylation increases logP values, enhancing membrane permeability. 4-Methoxy-17β-estradiol’s higher lipophilicity correlates with increased cellular uptake and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
